Copper(II) trifluoroacetate hydrate
Description
Structure
2D Structure
Properties
IUPAC Name |
copper;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF3O2.Cu/c3-2(4,5)1(6)7;/h(H,6,7);/q;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLJCVXRBGBMCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)O.[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCuF3O2+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16712-25-7, 123333-88-0 | |
| Record name | NSC179341 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179341 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Copper(II) trifluoroacetate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Synthetic Methodologies and Reaction Pathways
Solution-Phase Synthesis Routes of Copper(II) Trifluoroacetate (B77799) Hydrate (B1144303)
Solution-phase synthesis represents the most common and direct approach for the preparation of copper(II) trifluoroacetate hydrate. These methods typically involve acid-base reactions carried out in a suitable solvent, most often water.
The synthesis of copper(II) trifluoroacetate is frequently achieved through the reaction of trifluoroacetic acid with a basic copper(II) precursor . Precursors such as copper(II) carbonate, copper(II) hydroxide (B78521), or copper(II) oxide are effective for this purpose wikipedia.org. The fundamental reaction mechanism is an acid-base neutralization. The trifluoroacetic acid provides the trifluoroacetate anion, while the copper precursor supplies the copper(II) cation.
When copper(II) carbonate is used, the reaction proceeds with the evolution of carbon dioxide gas and water, driving the reaction to completion. The general equation for this reaction is: CuCO₃ + 2 CF₃COOH → Cu(CF₃COO)₂ + H₂O + CO₂
Similarly, using copper(II) hydroxide or copper(II) oxide results in the formation of the copper(II) trifluoroacetate salt and water wikipedia.org. These reactions are typically performed in an aqueous solution, which leads to the formation of the hydrated product, Cu(CF₃COO)₂·xH₂O .
Table 1: Reactions of Copper(II) Precursors with Trifluoroacetic Acid
| Copper Precursor | Chemical Formula | Products | Byproduct(s) |
|---|---|---|---|
| Copper(II) Carbonate | CuCO₃ | Cu(CF₃COO)₂ | H₂O, CO₂ |
| Copper(II) Hydroxide | Cu(OH)₂ | Cu(CF₃COO)₂ | H₂O |
| Copper(II) Oxide | CuO | Cu(CF₃COO)₂ | H₂O |
The choice of solvent and the stoichiometry of the reactants are critical parameters that influence the yield, purity, and hydration state of the final product.
Solvent Systems : When these syntheses are conducted in aqueous solutions, the resulting product is typically the hydrated form of copper(II) trifluoroacetate . Water molecules coordinate with the copper(II) centers wikipedia.org. The use of organic solvents can alter the product's form. For instance, acetone (B3395972) can be used to displace the water molecules from the hydrated salt to yield the anhydrous material after removal of the acetone under reduced pressure wikipedia.org. Other organic solvents such as diethyl ether, benzene, and nitromethane (B149229) have been used to prepare solutions of copper(II) trifluoroacetate through metathesis reactions, indicating the compound's solubility and stability in non-aqueous media rsc.org.
Stoichiometric Ratios : Proper stoichiometric control is essential for maximizing the yield and ensuring the purity of the product. An excess of the copper precursor can lead to an impure product contaminated with unreacted starting material, while an excess of trifluoroacetic acid may require additional purification steps to remove. The precise ratio of reactants ensures the complete conversion of the copper precursor to the desired trifluoroacetate salt.
Crystallization is a key step for isolating and purifying the final product. Different techniques are employed for the hydrated and anhydrous forms.
Hydrated Form : The hydrated form, which appears as blue, wet crystals, is typically crystallized from aqueous solutions . Standard methods such as slow evaporation of the solvent or cooling a saturated solution can be used to obtain well-defined crystals.
Anhydrous Form : The generation of anhydrous copper(II) trifluoroacetate requires the removal of coordinated water molecules from the hydrated precursor researchgate.net. This can be achieved through several methods:
Thermal Dehydration : Controlled heating can remove the water of crystallization. The hydrated form begins to lose two water molecules at 108 °C and becomes fully anhydrous at 173 °C wikipedia.org. Further heating to 220 °C will cause the anhydrous material to decompose wikipedia.org.
Acetone Displacement : A non-thermal method involves treating the hydrate with acetone. The acetone replaces the water molecules in the coordination sphere of the copper ion. Subsequent removal of the acetone under reduced pressure yields the anhydrous compound wikipedia.org. This method avoids the high temperatures that might lead to decomposition.
Table 2: Dehydration of this compound
| Temperature | Event | Source |
|---|---|---|
| 108 °C | Begins to lose two water molecules | wikipedia.org |
| 173 °C | Becomes fully anhydrous | wikipedia.org |
| 220 °C | Anhydrous form begins to decompose | wikipedia.org |
Vapor-Phase Deposition Approaches for Unligated Copper(II) Trifluoroacetates
For applications requiring exceptionally high purity or specific crystalline forms, vapor-phase deposition techniques are employed. This method is particularly useful for synthesizing unligated (ligand-free) metal complexes that may be unstable in solution researchgate.net.
Vapor-phase deposition has been successfully used to prepare crystalline, unligated copper(II) trifluoroacetate for the first time researchgate.net. This method allows for the slow growth of crystals directly from the gas phase onto a substrate, which is ideal for obtaining samples of sufficient quality for single-crystal X-ray crystallography researchgate.net. This technique was instrumental in determining the precise molecular structures of unligated copper(I) and copper(II) trifluoroacetates, which are otherwise unstable researchgate.net. The controlled nature of the deposition process ensures the formation of a well-ordered crystal lattice, which is essential for accurate structural analysis researchgate.net.
Comparative Analysis of Synthetic Efficiencies and Purity Control
The choice between solution-phase and vapor-phase synthesis depends on the desired final product and its intended application. Each methodology offers distinct advantages regarding efficiency, purity, and control.
Solution-Phase Synthesis : This approach is generally more straightforward, scalable, and cost-effective for producing bulk quantities of this compound wikipedia.org. The reactions are typically high-yielding. However, purity can be a concern, with potential contaminants including unreacted starting materials or byproducts. The final product is almost always the hydrated form, and obtaining the anhydrous salt requires an additional dehydration step wikipedia.org.
Vapor-Phase Deposition : This method provides unparalleled control over purity and crystallinity, yielding unligated compounds that are often impossible to isolate from solution researchgate.net. It is the preferred method for producing materials for structural studies or for applications in thin-film deposition and microelectronics illinois.edugoogle.com. However, the technique is more complex, requires specialized equipment, and is generally lower-yielding in terms of bulk material production compared to solution routes.
Table 3: Comparison of Synthetic Methodologies
| Parameter | Solution-Phase Synthesis | Vapor-Phase Deposition |
|---|---|---|
| Product Form | Typically hydrated (Cu(CF₃COO)₂·xH₂O) | Anhydrous, unligated (Cu(CF₃COO)₂) |
| Purity Control | Good; requires purification for high-purity applications | Excellent; produces highly pure crystalline material |
| Efficiency/Yield | High yield, suitable for bulk synthesis | Lower yield, specialized for high-purity crystals/films |
| Complexity | Relatively simple, standard laboratory equipment | Complex, requires specialized deposition systems |
| Primary Application | General chemical synthesis, catalyst preparation | Structural analysis (X-ray crystallography), thin-film deposition |
Mechanistic Investigations of Compound Formation and Phase Control
The formation of this compound from its precursors in solution is a process governed by the principles of coordination chemistry, involving ligand exchange, nucleation, and crystal growth. While detailed kinetic and mechanistic studies specifically for this compound are not extensively documented in publicly available literature, insights can be drawn from the broader understanding of copper(II) carboxylate chemistry and the thermal decomposition behavior of the hydrated compound.
The formation mechanism is believed to proceed through a series of steps:
Dissolution and Hydration of Copper(II) Ions: Initially, the copper(II) source dissolves in the acidic aqueous solution, leading to the formation of hydrated copper(II) ions, predominantly as [Cu(H₂O)₆]²⁺. In this complex, the copper ion is surrounded by six water molecules in a distorted octahedral geometry.
Ligand Exchange: The trifluoroacetate anions then act as ligands, displacing the coordinated water molecules. This is a stepwise process where one or more water molecules are replaced by trifluoroacetate ions. The equilibrium of this process is dependent on factors such as pH and the concentration of the trifluoroacetate ions.
Dimerization and Nucleation: Many copper(II) carboxylates are known to form a dimeric "paddle-wheel" structure, where two copper(II) ions are bridged by four carboxylate ligands. It is plausible that the formation of this compound proceeds through the self-assembly of these dimeric units. Water molecules typically coordinate to the axial positions of these dimers.
Crystal Growth: Once stable nuclei are formed, they grow into larger crystals. The incorporation of water molecules into the crystal lattice determines the specific hydrate phase.
Phase Control
The control over the specific crystalline phase and the degree of hydration is a critical aspect of the synthesis. Factors that can influence the phase of the resulting this compound include temperature, solvent composition, and the rate of crystallization.
Thermal decomposition studies of this compound have shown that water is lost in distinct steps. The hydrate begins to lose two water molecules at 108 °C and becomes completely anhydrous at 173 °C. wikipedia.org This suggests the existence of at least one stable dihydrate phase and potentially other lower hydrates that could be targeted under specific synthesis conditions.
In a hypothetical study on the influence of reaction temperature on the hydration state of the crystalline product, the following data could be expected:
| Crystallization Temperature (°C) | Predominant Crystalline Phase | Average Crystal Size (µm) | Water Content (% by weight) |
|---|---|---|---|
| 10 | Tetrahydrate | 250 | 19.8 |
| 25 | Dihydrate | 180 | 11.0 |
| 50 | Monohydrate | 120 | 5.8 |
| 80 | Anhydrous | 90 | <0.5 |
Similarly, the solvent system can play a crucial role in phase control. The presence of co-solvents can alter the solubility of the complex and influence the kinetics of crystal growth, potentially favoring the formation of a specific hydrate. For instance, the use of a less polar co-solvent might reduce the activity of water and favor the crystallization of a lower hydrate or the anhydrous form.
A hypothetical investigation into the effect of solvent composition on the product phase might yield results such as:
| Solvent System (v/v) | Predominant Crystalline Phase | Yield (%) | Morphology |
|---|---|---|---|
| 100% Water | Dihydrate | 85 | Blue Needles |
| 75% Water / 25% Ethanol (B145695) | Dihydrate/Monohydrate Mixture | 78 | Mixed Needles and Plates |
| 50% Water / 50% Ethanol | Monohydrate | 72 | Greenish-Blue Plates |
| 25% Water / 75% Ethanol | Anhydrous | 65 | Light Green Powder |
While these tables illustrate the potential influence of temperature and solvent on the phase of this compound, detailed experimental data from dedicated mechanistic studies are required for a complete understanding. Such studies would likely employ techniques like in-situ X-ray diffraction and spectroscopy to monitor the evolution of species in solution and the solid state during the crystallization process.
Advanced Structural Elucidation and Crystallography
Single-Crystal X-ray Diffraction Analysis of Copper(II) Trifluoroacetate (B77799) Hydrate (B1144303) and its Adducts
The copper(II) ion (Cu²⁺), with its d⁹ electron configuration, is known for its flexible coordination sphere, often exhibiting distorted geometries due to the Jahn-Teller effect. In complexes of copper(II) trifluoroacetate hydrate and its adducts, a variety of coordination geometries have been observed.
Typically, the Cu(II) centers are found in five- or six-coordinate environments. Distorted square-pyramidal geometry is common, where the base of the pyramid is formed by four donor atoms (often oxygen or nitrogen) and the apical position is occupied by a fifth donor atom. acs.orgnih.gov For instance, in a tetranuclear basic copper(II) trifluoroacetate adduct with quinoline (B57606), each of the two crystallographically independent copper atoms is bound to four oxygen atoms and one quinoline nitrogen atom in a distorted square-pyramidal configuration. escholarship.org Similarly, in other complexes, the geometry can be described as an intermediate between square-pyramidal and trigonal-bipyramidal. acs.orgnih.gov Distorted octahedral geometries are also frequently observed, particularly in six-coordinate complexes where the axial bond distances are significantly elongated compared to the equatorial ones, a classic manifestation of the Jahn-Teller distortion. acs.orgnih.gov
The specific geometry is highly influenced by the nature of the additional ligands (adducts) present in the structure, which can range from water molecules to various nitrogen-donor ligands like quinoline or pyrazole (B372694). acs.orgacs.orgmit.edu
Table 1: Selected Coordination Geometries in Copper(II) Trifluoroacetate Complexes
| Compound/Complex Type | Coordination Geometry | Key Features | Reference(s) |
|---|---|---|---|
| Tetranuclear Quinoline Adduct | Distorted Square-Pyramidal | Five-coordinate Cu(II) with four oxygen and one nitrogen donor. | escholarship.org |
| Azamacrocycle Picolinate Adducts | Distorted Square-Pyramidal to Distorted Octahedral | Geometry is dependent on the specific chelator, showing five- or six-coordination. | acs.orgnih.gov |
| Polymeric Schiff Base Adduct | Distorted Square-Pyramidal | Carboxylate bridge links Cu(II) centers in a zigzag chain. | ias.ac.in |
The combination of copper(II) ions and bridging trifluoroacetate ligands gives rise to a variety of nuclearities, including dimeric, tetranuclear, and polymeric structures.
Dimeric Structures: The most common structural motif for copper(II) carboxylates is the paddlewheel dimer. In these structures, two copper atoms are bridged by four carboxylate ligands. mdpi.com Each copper atom is typically coordinated to four oxygen atoms from the bridging carboxylates in a square plane. The axial positions of the copper atoms are then occupied by other ligands, such as water molecules in the case of the hydrate, or other donor molecules like acetonitrile (B52724) or quinoline in adducts. acs.orgnih.gov This dimeric arrangement is confirmed by mass spectrometry, which detects pseudomolecular ions corresponding to the dinuclear core. mdpi.com
Tetranuclear Structures: More complex tetranuclear architectures have also been characterized. One notable example is a basic copper(II) trifluoroacetate adduct with quinoline, [Cu₄(OH)(O₂CCF₃)₃(quinoline)₄], which features a novel tetranuclear structure with significant metal-metal interactions. escholarship.org Another type of tetranuclear complex involves a central µ₄-oxo bridge, with four copper atoms arranged around it, as seen in Cu₄O(CF₃COO)₆(quinoline)₄. nih.gov A different tetrameric unit, consisting of a planar rhombus of four copper atoms, has been identified in the structure of "unligated" copper(II) trifluoroacetate, which further assembles into a polymeric ribbon. researchgate.net
Polymeric Structures: Polymeric architectures are formed when the copper trifluoroacetate units are linked into extended one-, two-, or three-dimensional networks. For example, a one-dimensional (1D) polymeric chain can be formed through the μ₁,₃-carboxylato bridging in a syn-anti fashion, creating a zigzag propagation of [Cu(L)(CF₃COO)]₂ units. ias.ac.in The formation of these higher-order structures is often directed by the choice of ancillary ligands and reaction conditions. acs.orgresearchgate.net
The trifluoroacetate ligand is a versatile linker, capable of adopting several distinct bridging modes that are crucial in the formation of multinuclear and polymeric structures. The difference in the asymmetric (νas) and symmetric (νs) COO stretching frequencies in IR spectroscopy is often used as a preliminary indicator of the coordination mode, with a bridging mode suggested when this difference is close to that of the corresponding sodium salt. mdpi.comnih.gov
Single-crystal X-ray diffraction provides definitive characterization of these modes. Common bridging modes include:
Syn-syn (Paddlewheel): This is the characteristic bridging mode in the well-known dimeric paddlewheel structures, where four carboxylate ligands bridge two copper centers.
Syn-anti: This mode is frequently observed in the formation of polymeric chains, where the carboxylate group bridges two metal centers, creating a repeating linkage. ias.ac.innih.gov
μ₃ and μ₄ Bridging: In more complex structures, a single carboxylate group can bridge three (μ₃) or even four (μ₄) metal centers simultaneously, showcasing the ligand's high connectivity potential. nih.gov The simultaneous existence of multiple bridging modes within a single complex, such as μ:η², μ:η¹:η¹, μ₃:η²:η¹:η¹, and μ₄:η¹:η¹:η¹:η¹, has been observed in some tetranuclear copper(II) complexes, highlighting the rich coordination chemistry possible. nih.gov
In the crystal structures of this compound and its hydrated adducts, hydrogen bonding plays a critical role in stabilizing the crystal lattice and directing the formation of higher-order supramolecular assemblies. The coordinated water molecules are key participants, acting as both hydrogen bond donors and acceptors. core.ac.uk
Powder X-ray Diffraction Studies for Phase Purity and Structural Confirmation
Powder X-ray diffraction (PXRD) is a vital complementary technique to single-crystal X-ray diffraction. While single-crystal analysis provides the detailed structure of a perfect crystal, PXRD is used to analyze a bulk, polycrystalline sample. Its primary applications in the study of this compound are:
Phase Purity Assessment: PXRD patterns serve as a fingerprint for a specific crystalline phase. By comparing the experimental PXRD pattern of a synthesized bulk sample with a pattern calculated from single-crystal X-ray data, the phase purity of the sample can be confirmed. ias.ac.inethz.ch The absence of peaks from known impurities or other crystalline forms verifies that the bulk material consists of a single phase.
Structural Confirmation: When single crystals are not available or are of poor quality, PXRD data can be used for structure solution or refinement (e.g., using the Rietveld method). researchgate.netethz.ch It is also used to confirm that the bulk material possesses the same structure as the small single crystal selected for detailed analysis. researchgate.net
Monitoring Structural Transformations: PXRD is instrumental in studying solid-state transformations, such as dehydration or decomposition, by tracking the changes in the diffraction pattern as a function of temperature. researchgate.net
Structural Relationships between Hydrated and Anhydrous Copper(II) Trifluoroacetate Forms
The structures of hydrated and anhydrous copper(II) trifluoroacetate are distinct, with the removal of water molecules leading to significant structural reorganization.
The hydrated form typically involves water molecules coordinated directly to the copper(II) centers in the axial positions of the dimeric paddlewheel units. wikipedia.org These coordinated water molecules are crucial in satisfying the coordination requirements of the copper ions and in forming the hydrogen-bonding networks that define the crystal packing. researchgate.net
Upon dehydration, the coordinated water molecules are lost. The anhydrous form, Cu(CF₃COO)₂, does not retain the classic dimeric paddlewheel structure found in many other copper(II) carboxylates. Instead, its structure is built upon cis bis-bridged dimers, where each metal atom is also connected to two copper atoms of neighboring units, forming a more complex, aggregated structure. researchgate.net Another study describes the anhydrous material as potentially being a mixture of dimeric and polymeric or monomeric forms. researchgate.net The transition from the hydrated to the anhydrous form thus involves a fundamental change from a structure often characterized by discrete, hydrogen-bonded dimers to a more condensed, polymeric framework driven by additional Cu···O interactions. researchgate.netwikipedia.org
Table 2: Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| Copper(II) trifluoroacetate | Cu(O₂CCF₃)₂ |
| This compound | Cu(O₂CCF₃)₂·xH₂O |
| Quinoline | C₉H₇N |
| Acetonitrile | CH₃CN |
| Pyrazole | C₃H₄N₂ |
| Sodium trifluoroacetate | CF₃COONa |
| Water | H₂O |
| "unligated" copper(II) trifluoroacetate | Cu(O₂CCF₃)₂ |
| [Cu₄(OH)(O₂CCF₃)₃(quinoline)₄] | [Cu₄(OH)(O₂CCF₃)₃(C₉H₇N)₄] |
| Cu₄O(CF₃COO)₆(quinoline)₄ | Cu₄O(CF₃COO)₆(C₉H₇N)₄ |
Computational Chemistry Approaches to Structure Prediction and Validation
Computational chemistry provides powerful tools for predicting and validating the structural and electronic properties of this compound, offering insights that complement experimental techniques like X-ray crystallography. Density Functional Theory (DFT) has emerged as a primary method for modeling this and related copper complexes. figshare.comresearchgate.net These theoretical calculations are crucial for understanding the intricacies of its bonding, electronic structure, and reactivity.
DFT calculations have been successfully employed to predict magnetic properties and electronic parameters. For instance, DFT has been used to accurately predict exchange integrals and zero-field splitting parameters in copper complexes. In some cases, these calculations reproduce experimentally determined J values (a measure of the magnetic coupling between metal centers) to within ±2 cm⁻¹ of experimental data. Furthermore, ligand field theory, another computational approach, helps in explaining the d-orbital splitting patterns and the g-values derived from Electron Paramagnetic Resonance (EPR) spectroscopy.
Computational models are also instrumental in elucidating reaction mechanisms where this compound acts as a catalyst or precursor. DFT calculations were utilized to investigate the mechanism of an autocatalytic photoredox Chan-Lam coupling reaction that uses the hydrate as a copper source. sustech.edu.cn These studies explored the thermodynamics of the process, revealing that a key mixed-ligand copper intermediate was energetically more favorable, thus supporting the proposed autocatalytic cycle. sustech.edu.cn
The versatility of the trifluoroacetate (TFA) ligand's coordination—which can include terminal, chelating, and bridging modes—has been analyzed using DFT. researchgate.net In studies of dimeric copper(II) carboxylates, DFT calculations have been essential for interpreting magnetic susceptibility data, such as explaining the diamagnetic character of certain dicopper(II) tetracarboxylate compounds at room temperature. researchgate.net
The table below summarizes the application of computational methods in the study of Copper(II) trifluoroacetate and its derivatives.
| Computational Method | Application | Key Findings |
| Density Functional Theory (DFT) | Prediction of magnetic and electronic parameters (exchange integrals, zero-field splitting). | Calculated J values are in close agreement with experimental data (within ±2 cm⁻¹). |
| Density Functional Theory (DFT) | Investigation of reaction mechanisms and thermodynamics. sustech.edu.cn | Supported a proposed autocatalytic photoredox Chan-Lam coupling mechanism by identifying low-energy intermediates. sustech.edu.cn |
| Density Functional Theory (DFT) | Analysis of ligand bonding modes and magnetic properties in related complexes. researchgate.net | Helps to explain the varied coordination of the TFA ligand and the magnetic behavior of dicopper(II) tetracarboxylate systems. researchgate.net |
| Ligand Field Theory | Explanation of d-orbital splitting patterns and EPR-derived g-values. | Provides a theoretical basis for interpreting spectroscopic data related to the Cu²⁺ ion's electronic environment. |
| Computational Fluid Dynamics (CFD) | Simulation of mass transport in liquid-liquid extraction processes involving copper(II) and trifluoroacetylacetone. bohrium.comresearchgate.net | Used as an optimization tool for developing membrane-based extraction processes. researchgate.net |
Spectroscopic Probes of Electronic and Molecular Structure
Infrared (IR) and Raman Spectroscopic Investigations
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for analyzing the molecular structure of copper(II) trifluoroacetate (B77799) hydrate (B1144303). It allows for the detailed examination of the vibrational modes of the trifluoroacetate ligand and the coordinated water molecules, providing a clear distinction between the compound's hydrated and anhydrous forms.
The infrared spectrum of copper(II) trifluoroacetate is characterized by strong absorption bands associated with the trifluoroacetate (TFA) ligand. The positions of the carboxylate stretching frequencies are particularly sensitive to the coordination mode. The key vibrational bands for metal trifluoroacetates include the asymmetric (νas(COO)) and symmetric (νs(COO)) stretching vibrations of the carboxylate group. The difference between these two frequencies (Δν) is often used to infer the coordination mode of the carboxylate ligand (e.g., monodentate, bidentate chelating, or bridging).
In addition to the carboxylate vibrations, the C-F stretching modes of the trifluoromethyl group are prominent in the spectrum. For the hydrated form, the presence of coordinated water molecules gives rise to characteristic O-H stretching and H-O-H bending vibrations.
Table 1: Typical Vibrational Frequencies for Metal Trifluoroacetates
| Vibrational Mode | Typical Frequency Range (cm⁻¹) |
|---|---|
| Asymmetric COO Stretch (νas(COO)) | 1650 - 1750 |
| Symmetric COO Stretch (νs(COO)) | 1400 - 1470 |
| C-F Stretches | 1100 - 1300 |
| O-H Stretch (coordinated water) | 3000 - 3600 |
The most direct spectroscopic method to distinguish between the anhydrous and hydrated forms of copper(II) trifluoroacetate is through the observation of vibrational bands related to water molecules. tutorchase.com The hydrated salt's IR spectrum will exhibit broad absorption bands in the 3000-3600 cm⁻¹ region, which are characteristic of the O-H stretching vibrations of the water of crystallization. nih.gov A corresponding H-O-H bending vibration typically appears around 1600-1650 cm⁻¹. These bands are completely absent in the spectrum of the anhydrous compound. tutorchase.comdifferencebetween.com
Furthermore, the process of dehydration can induce shifts in the vibrational frequencies of the trifluoroacetate ligand. The removal of water molecules alters the coordination environment of the copper(II) ion, which in turn affects the strength and nature of the copper-carboxylate bond. This can lead to noticeable changes in the positions of the νas(COO) and νs(COO) bands and the calculated Δν value, reflecting a change in the carboxylate coordination mode upon the removal of water ligands. wikipedia.org
In situ infrared spectroscopy is a valuable technique for studying the thermal decomposition of copper(II) trifluoroacetate hydrate in real-time. researchgate.net By monitoring the IR spectrum as the temperature is increased, it is possible to identify the sequence of decomposition events and the gaseous products evolved.
The initial stages of heating typically show the disappearance of the O-H vibrational bands, corresponding to the loss of water molecules to form the anhydrous salt. wikipedia.orgresearchgate.net As the temperature is further elevated, changes in the trifluoroacetate ligand bands signal the onset of decomposition. The decomposition of metal trifluoroacetates can release various gaseous products, including trifluoroacetic anhydride (B1165640) ((CF₃CO)₂O), carbonyl fluoride (B91410) (COF₂), carbon dioxide (CO₂), and carbon monoxide (CO). epa.gov In situ monitoring allows for the detection of these species as they are formed, providing mechanistic insights into the decomposition pathway. For instance, an in-depth study of the pyrolysis of Cu(CF₃COO)₂·nH₂O identified the sequential formation of intermediates like Cu₂(CF₃COO)₃(OH) and Cu(CF₃COO)₂·CuO, with the liberation of trifluoroacetic acid (TFAH) at both stages. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule or ion. For transition metal complexes like copper(II) trifluoroacetate, this technique provides information about the d-orbital splitting, which is dictated by the coordination geometry and the nature of the ligands surrounding the metal center. chem1.com
Copper(II) is a d⁹ ion, and its complexes are typically colored due to electronic transitions between the d-orbitals (d-d transitions). docbrown.info In an octahedral ligand field, the five degenerate d-orbitals split into a lower energy t₂g set and a higher energy eg set. libretexts.org The energy difference between these sets is known as the ligand field splitting parameter (Δo).
The UV-Vis spectrum of an aqueous solution of a Cu(II) salt, such as the hexaaquacopper(II) ion, typically shows a broad absorption band in the visible region (around 800 nm for [Cu(H₂O)₆]²⁺) corresponding to the d-d transition. docbrown.inforesearchgate.net The position and intensity of this band are sensitive to the ligand field strength. scribd.com The trifluoroacetate ligand coordinates to the copper(II) ion, influencing the ligand field environment. The resulting spectrum of copper(II) trifluoroacetate will show a characteristic broad absorption band, the λmax of which provides a measure of the ligand field splitting. For copper(II) complexes, this band is often assigned to the ²E_g → ²T_{2g} transition. nih.gov The geometry of the complex, which can range from distorted octahedral to square planar, significantly affects the d-orbital splitting pattern and, consequently, the observed spectrum. libretexts.orgresearchgate.net
Table 2: Typical Electronic Transitions for Cu(II) Complexes
| Complex Ion Example | λmax (nm) | Color of Solution |
|---|---|---|
| [Cu(H₂O)₆]²⁺ | ~780-810 | Pale Blue |
| [Cu(NH₃)₄(H₂O)₂]²⁺ | ~650 | Dark Blue |
Note: The λmax for this compound in a specific solvent would depend on the exact species formed in solution.
UV-Vis spectroscopy is widely used to study the behavior of copper(II) trifluoroacetate in solution. The position of the d-d absorption band can shift depending on the solvent, indicating coordination of solvent molecules to the copper center. docbrown.info This solvatochromism reflects changes in the ligand field around the copper ion.
Furthermore, this technique can be employed to study complex formation equilibria. When other ligands are added to a solution of copper(II) trifluoroacetate, the replacement of trifluoroacetate or solvent molecules in the copper coordination sphere by the new ligand leads to a change in the UV-Vis spectrum. By monitoring these spectral changes as a function of the added ligand's concentration, it is possible to determine the stoichiometry and stability constants of the newly formed complexes. For example, the addition of a chelating agent like Zincon to a copper solution results in a color change and a new absorbance peak around 600 nm, indicating the formation of a Zincon-copper complex. cetjournal.it
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for studying compounds with unpaired electrons, such as copper(II) complexes. The Cu²⁺ ion has a d⁹ electronic configuration with one unpaired electron, making it EPR active. EPR spectroscopy provides detailed information about the electronic structure, oxidation state, and the local coordination environment of the copper center.
EPR spectroscopy directly probes the unpaired electron in the copper(II) ion, confirming its +2 oxidation state. The interaction of this electron with an external magnetic field gives rise to a spectrum characterized by a g-tensor and hyperfine coupling constants. The principal values of the g-tensor (gₓ, gᵧ, g₂) provide insight into the electronic ground state and the geometry of the copper center. ethz.ch
For many copper(II) complexes, an axial or nearly axial symmetry is observed, characterized by g-values g∥ and g⊥. ethz.ch When g∥ > g⊥ > 2.0023, it is indicative of a dₓ²-y² ground state, which is typical for copper(II) in an elongated octahedral or square planar geometry. researchgate.net This is a common coordination environment for copper(II) carboxylates. The nuclear spin of copper (I = 3/2) couples with the electron spin, splitting the g∥ and g⊥ signals into four hyperfine lines. The magnitude of the parallel hyperfine coupling constant, A∥, is sensitive to the covalency of the copper-ligand bonds and the stereochemistry of the complex.
While specific EPR data for monomeric this compound is not extensively reported in the literature, studies on related binuclear and polynuclear copper(II) trifluoroacetate complexes show the utility of this technique. High-field EPR spectra have been instrumental in determining the spin Hamiltonian parameters for these more complex systems. nationalmaglab.org
In polynuclear copper(II) complexes, where two or more copper centers are in close proximity, magnetic exchange interactions can occur. These interactions, which can be either ferromagnetic (aligning the spins in parallel) or antiferromagnetic (aligning the spins antiparallel), are mediated by bridging ligands, such as the trifluoroacetate groups. EPR spectroscopy is a key tool for quantifying these weak interactions.
The magnetic properties of copper(II) trifluoroacetate have been studied, and the compound is suggested to have a polymeric structure where trifluoroacetate groups bridge copper centers, leading to a superexchange mechanism. cdnsciencepub.com In such systems, the exchange interaction (J) becomes a critical parameter in the spin Hamiltonian, which describes the energy levels of the spin system in a magnetic field.
For a simple dimeric copper(II) system (S=1/2 for each Cu²⁺), the interaction results in a singlet (S=0) ground state and an excited triplet (S=1) state for antiferromagnetic coupling. The spin Hamiltonian for such a system is often expressed as:
H = gβH·S - 2J(S₁·S₂) + S·D·S
Where:
g is the g-tensor
β is the Bohr magneton
H is the external magnetic field
S is the total spin operator (S = S₁ + S₂)
J is the exchange coupling constant
D is the zero-field splitting tensor
High-field EPR studies on binuclear and tetranuclear copper(II) trifluoroacetate complexes have allowed for the precise determination of these spin Hamiltonian parameters. For example, in ferromagnetic tetranuclear quinoline (B57606) adducts of copper(II) trifluoroacetate, high-field EPR was used to determine the parameters for the spin quintet state (S=2). nationalmaglab.org Similarly, for binuclear copper(II) trifluoroacetate adducts, single-crystal high-field EPR confirmed a negative sign for the zero-field splitting parameter D. nationalmaglab.org
Table 1: Representative Spin Hamiltonian Parameters for Copper(II) Carboxylate Complexes
Note: Data for the specific hydrate is limited; this table presents parameters for analogous dimeric copper(II) carboxylate systems to illustrate typical values.
| Compound | g_z | g_y | g_x | D (cm⁻¹) | E (cm⁻¹) | J (cm⁻¹) | Reference |
| [Cu(CH₃COO)₂H₂O]₂ | 2.365 | 2.055 | 2.077 | 0.335 | 0.0105 | -146.1 | nih.gov |
| [Cu(CF₃COO)₂·(quin)]₂ | - | - | - | < 0 | - | - | nationalmaglab.org |
| [Cu(CF₃COO)₂·CH₃CN]₂ | - | - | - | < 0 | - | - | nationalmaglab.org |
Mass Spectrometry Techniques (e.g., ESI-MS) for Solution-Phase Analysis
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of intact molecular species from solution into the gas phase. It is particularly useful for studying coordination complexes, providing information on their composition and stability in solution.
In the ESI-MS analysis of this compound, the species observed can include the solvated copper ion, the intact complex, and various fragments. The technique can confirm the presence of the [Cu(CF₃COO)]⁺ or [Cu(CF₃COO)₂(H₂O)ₙ] species in solution.
A common phenomenon in the ESI-MS of copper(II) complexes is the in-source reduction of Cu(II) to Cu(I). This can complicate the spectra but also provides evidence of the redox activity of the complex. The fragmentation of the complex in the mass spectrometer, often induced by collision-induced dissociation (CID), can provide structural information. For copper(II) trifluoroacetate, fragmentation pathways would likely involve the sequential loss of trifluoroacetate ligands and water molecules.
Table 2: Plausible Fragmentation Pathways for a Generic Copper(II) Carboxylate Hydrate Complex in ESI-MS
| Precursor Ion | Fragmentation Step | Neutral Loss | Fragment Ion |
| [Cu(RCOO)₂(H₂O)₂ + H]⁺ | Loss of water | H₂O | [Cu(RCOO)₂(H₂O) + H]⁺ |
| [Cu(RCOO)₂(H₂O) + H]⁺ | Loss of water | H₂O | [Cu(RCOO)₂ + H]⁺ |
| [Cu(RCOO)₂ + H]⁺ | Loss of carboxylic acid | RCOOH | [Cu(RCOO)]⁺ |
| [Cu(RCOO)]⁺ | Decarboxylation | CO₂ | [CuR]⁺ |
R = CF₃ for copper(II) trifluoroacetate
The analysis of these fragmentation patterns helps in elucidating the structure and bonding within the complex. For instance, the relative ease of losing a ligand can indicate the strength of the copper-ligand bond.
Magnetic Properties and Spin Exchange Phenomena
Static Magnetic Susceptibility Measurements
Static magnetic susceptibility measurements are a fundamental tool for probing the magnetic behavior of copper(II) trifluoroacetate (B77799) systems. These measurements provide insights into the electronic ground state and the nature of magnetic coupling between adjacent metal centers.
Temperature Dependence of Magnetic Moments in Copper(II) Trifluoroacetate Systems
The magnetic moment of copper(II) trifluoroacetate complexes exhibits a significant dependence on temperature, which is indicative of the presence of magnetic exchange interactions. In magnetically dilute copper(II) compounds, where the metal ions are well-isolated, the magnetic moment is typically in the range of 1.8-2.0 Bohr magnetons (B.M.) and remains largely independent of temperature. cdnsciencepub.com However, for many copper(II) carboxylates, including trifluoroacetate derivatives, the magnetic moments are often lower than this range and vary with temperature, suggesting the presence of antiferromagnetic interactions. cdnsciencepub.com
For instance, early studies on copper(II) trifluoroacetate over a temperature range of 90-300 K showed a magnetic moment of 1.81 B.M. at 24 °C. cdnsciencepub.com The temperature dependence of the magnetic susceptibility was found to follow the Curie-Weiss law, with a Weiss constant (θ) of -42 K. cdnsciencepub.com This negative value is a hallmark of antiferromagnetic interactions. cdnsciencepub.com In contrast, some trinuclear copper(II) triethanolamine-carboxylate complexes have been shown to follow the Curie-Weiss law, indicating weak magnetic coupling. researchgate.net
The temperature dependence of the magnetic moment for a dinuclear copper(II) acetate (B1210297) monohydrate, a related compound, shows a value of about 2.1 B.M. at 300 K, which decreases to 0.1 B.M. at 4.2 K. tubitak.gov.tr The magnetic susceptibility reaches a maximum near 250 K and then decreases as the temperature is lowered, which is characteristic of antiferromagnetic coupling in a dinuclear system. tubitak.gov.tr
| Compound | Temperature (K) | Magnetic Moment (B.M.) | Weiss Constant (θ) (K) | Reference |
|---|---|---|---|---|
| Copper(II) trifluoroacetate | 297 (24 °C) | 1.81 | -42 | cdnsciencepub.com |
| Copper(II) acetate monohydrate | 300 | ~2.1 | Not Reported | tubitak.gov.tr |
| Copper(II) acetate monohydrate | 4.2 | ~0.1 | Not Reported | tubitak.gov.tr |
Identification and Quantification of Antiferromagnetic Interactions
Antiferromagnetic interactions are a common feature in copper(II) trifluoroacetate systems, arising from the coupling of electron spins on adjacent copper(II) ions. The presence of these interactions is identified by a decrease in the effective magnetic moment as the temperature is lowered. cdnsciencepub.com The strength of this interaction, quantified by the exchange coupling constant (J), can be determined by fitting the experimental magnetic susceptibility data to appropriate theoretical models.
For example, a 1D polymeric copper(II) complex incorporating a Schiff base and trifluoroacetate exhibits weak antiferromagnetic exchange with a J value of -0.47 ± 0.01 cm⁻¹. ias.ac.in In another study, a dimeric quinoline (B57606) adduct of copper(II) trifluoroacetate was found to be antiferromagnetic. acs.org Similarly, dinuclear copper(II) complexes with N-butyldiethanolamine and various bridging ligands display antiferromagnetic coupling. nih.gov
In contrast, ferromagnetic interactions, though less common, have also been observed in some copper(II) trifluoroacetate complexes. For instance, two tetranuclear quinoline adducts of copper(II) trifluoroacetate containing a µ₄-oxo bridge were found to be ferromagnetic. acs.org The nature of the magnetic interaction, whether antiferromagnetic or ferromagnetic, is highly dependent on the specific molecular structure and the pathways available for spin exchange. cmu.edu
Application of Theoretical Models for Exchange Coupling (e.g., Bleaney-Bowers Model)
The Bleaney-Bowers model is frequently employed to describe the magnetic behavior of binuclear copper(II) complexes. researchgate.netnationalmaglab.org This model considers the isotropic exchange interaction between two S=1/2 copper(II) ions, leading to a singlet (S=0) ground state and an excited triplet (S=1) state, separated by an energy of 2J. A negative J value signifies antiferromagnetic coupling, while a positive value indicates ferromagnetic coupling.
Several copper(II) trifluoroacetate complexes have been successfully analyzed using the Bleaney-Bowers model. For instance, dinuclear copper(II) complexes derived from N-butyldiethanolamine follow this model, exhibiting antiferromagnetic coupling. nih.govrsc.org Similarly, a polymeric triethanolamine (B1662121) copper(II) trifluoroacetate compound was found to adhere to the Bleaney-Bowers dinuclear model. researchgate.net In a study of a bis-µ₂-phenoxo bridged copper(II) complex, the Bleaney-Bowers model was used to estimate an average coupling constant (J/k_B) of -427 K from the magnetic susceptibility data in the 100-300 K range. shu.ac.uk
Correlation between Crystal Structure and Magnetic Behavior
The magnetic properties of copper(II) trifluoroacetate hydrates are intrinsically linked to their crystal structures. The arrangement of copper(II) ions and the nature of the bridging ligands dictate the pathways and strength of the magnetic exchange interactions.
Influence of Binuclear vs. Polymeric Architectures on Magnetic Coupling Pathways
The structural architecture, whether it is a discrete binuclear unit or an extended polymeric chain, plays a crucial role in determining the magnetic behavior of copper(II) trifluoroacetate complexes.
Binuclear Structures: In binuclear "paddlewheel" structures, two copper(II) ions are held in close proximity by four bridging carboxylate groups. cdnsciencepub.com This arrangement often leads to relatively strong antiferromagnetic interactions due to the direct overlap of magnetic orbitals. cdnsciencepub.comnationalmaglab.org However, such paddlewheel structures are less common for perfluorinated carboxylic acids like trifluoroacetic acid, which tend to form monomeric or polymeric structures. nationalmaglab.org Dimeric adducts such as [Cu(CF₃COO)₂·(CH₃CN)]₂ and [Cu(CF₃COO)₂·(quin)]₂ are notable exceptions. nationalmaglab.org
Polymeric Structures: In polymeric structures, the magnetic interactions are typically weaker and occur via a superexchange mechanism through the bridging ligands. cdnsciencepub.com The magnetic moments for these compounds at room temperature are generally higher than those of their binuclear counterparts. cdnsciencepub.com The observation of a small, negative Weiss constant for copper(II) trifluoroacetate suggests a polymeric structure with weak antiferromagnetic interactions rather than a binuclear one. cdnsciencepub.com One-dimensional polymeric copper(II) complexes can exhibit weak antiferromagnetic behavior mediated by bridging carboxylate groups. ias.ac.in
Role of Bridging Ligands and Cu-Cu Distances in Magnetic Exchange
The nature of the bridging ligands and the internuclear distance between copper(II) ions (Cu-Cu distance) are critical factors influencing the magnetic exchange.
Bridging Ligands: The trifluoroacetate group itself can act as a bridging ligand. In some structures, the carboxylate group of a Schiff base ligand exhibits a µ₁,₃-bridging mode, connecting neighboring copper(II) ions and creating a zigzag 1D chain. ias.ac.in The geometry of the bridging ligand significantly affects the overlap of magnetic orbitals. For example, in certain copper(II) complexes with nitroxide radicals, the coordination geometry determines whether the interaction is antiferromagnetic or ferromagnetic. cmu.edu
Cu-Cu Distances: The distance between copper centers is a key determinant of the strength of the magnetic interaction. In a dimeric quinoline adduct of copper(II) trifluoroacetate, the Cu-Cu distance is a critical parameter. acs.org In a tetrameric copper(II) trifluoroacetate structure, the Cu...Cu distance within a dimer was found to be 3.086(2) Å, indicating a nonbonding interaction. researchgate.net Generally, shorter Cu-Cu distances in binuclear structures facilitate stronger magnetic coupling. cdnsciencepub.com
| Compound/Structure Type | Key Structural Feature | Typical Magnetic Behavior | Example J value (cm⁻¹) | Reference |
|---|---|---|---|---|
| Binuclear "Paddlewheel" | Four bridging carboxylates, close Cu-Cu distance | Strong Antiferromagnetic | Not explicitly stated for trifluoroacetate | cdnsciencepub.comnationalmaglab.org |
| Polymeric Chain | Bridging via carboxylate or other ligands | Weak Antiferromagnetic | -0.47 ± 0.01 | cdnsciencepub.comias.ac.in |
| Tetranuclear (μ₄-oxo bridged) | Central oxo bridge to four Cu(II) ions | Ferromagnetic | Not explicitly stated | acs.org |
| Dimer with non-bonding Cu...Cu | Cu...Cu distance of 3.086(2) Å | Weak interaction | Not applicable | researchgate.net |
Theoretical Approaches to Modeling Magnetic Interactions
The study of magnetic properties in materials like copper(II) trifluoroacetate hydrate (B1144303) relies heavily on theoretical models to interpret experimental data and understand the nature of spin exchange interactions between paramagnetic Cu(II) centers. These approaches range from fundamental spin Hamiltonians to sophisticated quantum chemical calculations.
The Heisenberg-Dirac-Van Vleck (HDVV) Hamiltonian
The foundation for describing magnetic exchange between interacting spins is the Heisenberg-Dirac-Van Vleck (HDVV) Hamiltonian. For a simple dimeric system containing two spin centers, S₁ and S₂, the isotropic exchange interaction is described by the following equation:
H = -2J * S₁·S₂
Here, J represents the exchange coupling constant, which quantifies the energy difference between the spin-singlet (antiferromagnetic alignment) and spin-triplet (ferromagnetic alignment) states. A negative J value indicates antiferromagnetic (AFM) coupling, where the singlet state is lower in energy, while a positive J value signifies ferromagnetic (FM) coupling, with the triplet state being energetically favored.
The Bleaney-Bowers Model for Dimeric Systems
For dinuclear copper(II) complexes (S=1/2), such as the paddlewheel structures common in copper carboxylates, the Bleaney-Bowers model is a direct application of the HDVV Hamiltonian. It provides an equation for the molar magnetic susceptibility (χₘ) as a function of temperature (T). acs.orgmdpi.com By fitting this equation to experimental susceptibility data, key parameters like the exchange constant (J) and the Landé g-factor can be extracted. mdpi.com The classic example is copper(II) acetate monohydrate, where this model was first successfully applied to explain its magnetic behavior, which shows a maximum in susceptibility around 250 K before decreasing at lower temperatures, characteristic of strong antiferromagnetic coupling within the dimers. tubitak.gov.trresearchgate.net
The Bleaney-Bowers equation is given by:
χₘ = (2Nₐμₑ²g² / kT) * [3 + exp(-2J/kT)]⁻¹ + Nα
Where:
Nₐ is Avogadro's number
μₑ is the Bohr magneton
g is the Landé g-factor
k is the Boltzmann constant
T is the absolute temperature
J is the exchange coupling constant
Nα is the temperature-independent paramagnetism (TIP)
This model has been successfully applied to numerous copper(II) carboxylate systems, including tribromoacetate (B1203011) adducts, to quantify the strength of the magnetic interaction. acs.org
Quantum Chemical Calculations: Density Functional Theory (DFT)
Modern computational chemistry provides powerful tools for modeling magnetic interactions from first principles. Density Functional Theory (DFT) has become a standard method for calculating the exchange coupling constant (J). rsc.orgacs.org A particularly common and effective technique is the "broken-symmetry" (BS-DFT) approach. rsc.orgnih.gov This method involves calculating the energies of the high-spin (ferromagnetic) state and a "broken-symmetry" state, which represents a mixed-spin configuration. The energy difference between these two states is then related to the value of J. nih.gov
DFT calculations have been performed on various copper(II) carboxylate complexes to rationalize their magnetic behavior. rsc.org For instance, studies on tetranuclear quinoline adducts of copper(II) trifluoroacetate have shown a good agreement between DFT-calculated J values and those derived from experimental measurements. nationalmaglab.org These calculations help elucidate the pathways for magnetic exchange and can be used to establish magneto-structural correlations, linking specific geometric parameters (e.g., bond lengths, bond angles, dihedral angles) to the sign and magnitude of the magnetic coupling. acs.orgnih.gov
The table below presents a selection of calculated and experimentally determined exchange coupling constants for copper(II) trifluoroacetate and related carboxylate complexes, illustrating the application of these theoretical models.
| Compound/System | Method | Calculated J (cm⁻¹) | Experimental J (cm⁻¹) | Reference |
| Tetranuclear Cu(II) trifluoroacetate-quinoline adduct | Broken-Symmetry DFT | J(Cu1-Cu2) = -108, J(Cu3-Cu4) = -122, J(Cu1-Cu3) = -56, J(Cu1-Cu4) = -82 | - | nationalmaglab.org |
| {Cu(dmen)}₂(μ-OMe){μ-O₂C(η⁵-C₅H₄)Fe(η⁵-C₅H₅)}₂ | DFT | - | -11 | rsc.org |
| {Cu(tmen)}₂(μ-OH){μ-O₂C(η⁵-C₅H₄)Fe(η⁵-C₅H₅)}₂ | DFT | - | +29 | rsc.org |
| [Cu(HL)₂(H₂O)₂]₂·2H₂O (oxamate-carboxylate bridge) | Broken-Symmetry DFT (BS-DFT) | - | +0.829 | rsc.org |
| Trinuclear Cu(II) complexes with aroylhydrazones of trifluoroacetic acid | DFT | -0.33 | - | rsc.org |
This table is interactive. Click on the headers to sort the data.
These theoretical approaches are indispensable for a deep understanding of the magnetic phenomena in copper(II) trifluoroacetate hydrate, allowing researchers to move beyond simple data interpretation to a predictive understanding of how molecular structure dictates magnetic function.
Thermal Behavior and Decomposition Pathways
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) of Copper(II) Trifluoroacetate (B77799) Hydrate (B1144303)
Thermogravimetric and differential thermal analyses are crucial techniques for elucidating the thermal stability and decomposition mechanism of copper(II) trifluoroacetate hydrate. These methods provide quantitative data on mass loss as a function of temperature and identify the energetic nature of the transitions involved.
The initial stage of heating this compound involves the removal of its water of hydration. This dehydration process occurs in a gradual, multi-step manner. researchgate.net Studies have shown that the hydrate begins to lose its water molecules at approximately 108°C, with the formation of the anhydrous form being complete by 173°C. wikipedia.org However, this initial mass loss is not solely due to the release of water. It is also characterized by a hydrolysis reaction, where coordinated or ambient water initiates the liberation of trifluoroacetic acid (TFAH) from the precursor. researchgate.net
Following dehydration, the anhydrous compound undergoes further decomposition. The onset temperature and nature of this decomposition are significantly influenced by the surrounding atmosphere. researchgate.net The anhydrous form generally begins to decompose around 220°C. wikipedia.org More specifically, in-situ studies reveal that an intermediate, Cu(CF3COO)2·CuO, decomposes at different temperatures depending on the environment. In a dry, inert argon atmosphere, the onset temperature for this stage is 263°C. researchgate.netacs.org In contrast, the presence of oxygen lowers the decomposition temperature significantly; in dry oxygen, the onset is 216°C, and in wet oxygen, it is further reduced to 209°C. researchgate.netacs.org The final formation of copper(II) oxide (CuO) as the end product occurs between 288°C and 299°C. researchgate.net
Table 1: Thermal Decomposition Stages of this compound This table provides a summary of the key thermal events, corresponding temperatures, and the influence of the atmosphere on the decomposition process.
| Stage | Process | Temperature Range (°C) | Atmosphere | Thermal Event | Reference |
| 1 | Dehydration / Hydrolysis | 108 - 173 | N/A | Endothermic / Exothermic | researchgate.netwikipedia.orgresearchgate.net |
| 2 | Decomposition of Anhydrous Form | Starts at ~220 | General | N/A | wikipedia.org |
| 3a | Decomposition of Intermediate | Onset at 263 | Dry Argon | Endothermic | researchgate.net |
| 3b | Decomposition of Intermediate | Onset at 216 | Dry Oxygen | Exothermic | researchgate.net |
| 3c | Decomposition of Intermediate | Onset at 209 | Wet Oxygen | Exothermic | researchgate.net |
| 4 | Final Formation of CuO | 288 - 299 | N/A | N/A | researchgate.net |
Differential thermal analysis reveals the energetic nature of the decomposition steps. The initial removal of coordinated water is typically an endothermic process, as energy is required to break the bonds holding the water molecules. researchgate.net Conversely, the hydrolysis reaction that occurs concurrently has been identified as an exothermic process. researchgate.net The main decomposition of the Cu(CF3COO)2·CuO intermediate is endothermic when carried out in an inert argon atmosphere. researchgate.net However, in the presence of dry or wet oxygen, the decomposition becomes a violent, multistage exothermic route. researchgate.net
In Situ Structural and Spectroscopic Studies during Thermal Treatment
To fully understand the decomposition pathway, in-situ analysis is employed to identify the transient chemical species, both solid and gaseous, that are formed during the heating process.
During the pyrolysis of this compound, the material does not decompose directly to copper(II) oxide. Instead, in-situ infrared spectroscopy and other analytical methods have identified the sequential formation of distinct solid intermediates. researchgate.net Following the initial dehydration and hydrolysis, a basic copper trifluoroacetate, Cu2(CF3COO)3(OH), is formed. researchgate.netacs.org As the temperature increases, this intermediate is converted into another, Cu(CF3COO)2·CuO. researchgate.netacs.org This latter compound then decomposes to yield the final solid product, CuO. researchgate.net
The thermal decomposition of the precursor and its intermediates releases a variety of gaseous products. Trifluoroacetic acid (TFAH) is a primary gaseous product, liberated during the formation of both the Cu2(CF3COO)3(OH) and Cu(CF3COO)2·CuO intermediates. researchgate.net Further decomposition at higher temperatures yields other species, including hydrogen fluoride (B91410) (HF), carbon monoxide (CO), and carbon dioxide (CO2). researchgate.netfishersci.comfishersci.be The existence of the highly reactive difluorocarbene radical (:CF2) has also been inferred from these studies. researchgate.net
Table 2: Identified Intermediates and Products of Thermal Decomposition This table lists the solid and gaseous species that have been identified at various stages of the thermal decomposition of this compound.
| Type | Species | Chemical Formula | Stage Identified | Reference |
| Solid Intermediate | Basic Copper Trifluoroacetate | Cu2(CF3COO)3(OH) | Intermediate | researchgate.netacs.org |
| Solid Intermediate | Copper(II) Trifluoroacetate Oxide | Cu(CF3COO)2·CuO | Intermediate | researchgate.netacs.org |
| Final Solid Product | Copper(II) Oxide | CuO | Final | researchgate.net |
| Gaseous Product | Trifluoroacetic Acid | CF3COOH (TFAH) | Intermediate | researchgate.net |
| Gaseous Product | Hydrogen Fluoride | HF | Decomposition | researchgate.netfishersci.com |
| Gaseous Product | Difluorocarbene | :CF2 | Decomposition | researchgate.net |
| Gaseous Product | Carbon Monoxide | CO | Decomposition | fishersci.comfishersci.be |
| Gaseous Product | Carbon Dioxide | CO2 | Decomposition | fishersci.comfishersci.be |
Influence of Atmospheric Conditions on Pyrolysis Mechanisms
The pyrolysis of this compound (Cu(CF₃COO)₂·nH₂O) is a multi-stage process that is highly sensitive to the composition of the surrounding atmosphere. researchgate.netacs.org Key atmospheric variables include the presence of inert gases, oxygen, and water vapor, each leading to distinct reaction intermediates and final products. researchgate.net
In an inert atmosphere, such as flowing dry argon, the decomposition of the intermediate compound Cu(CF₃COO)₂·CuO occurs in a single endothermic step. researchgate.net This process has an onset temperature of approximately 263°C. researchgate.net The primary solid product formed under these conditions is copper(I) oxide. mdpi.com
Conversely, in the presence of oxygen (dry or wet), the decomposition becomes a violent, exothermic, and multistage process. researchgate.net The onset temperatures are significantly lower compared to decomposition in an inert atmosphere, starting at 216°C in dry oxygen and 209°C in wet oxygen. researchgate.net In both oxidizing atmospheres, the final solid product is copper(II) oxide (CuO). researchgate.net The presence of oxygen not only lowers the decomposition temperature but also changes the energetic profile of the reaction from endothermic to strongly exothermic. researchgate.netresearchgate.net
Water vapor also plays a crucial role in the pyrolysis mechanism. Even in an otherwise inert atmosphere, the presence of ambient or coordinated water can initiate a hydrolysis reaction, leading to the release of trifluoroacetic acid (TFAH). researchgate.netresearchgate.net This hydrolysis can occur at temperatures as low as 158°C. researchgate.net The initial dehydration of the hydrate, where coordinated water is removed, is a gradual, multistep process. researchgate.net
The gaseous products evolved during pyrolysis also vary with the atmosphere. In all studied atmospheres (argon, oxygen, and wet oxygen), the formation of hydrogen fluoride (HF) has been directly observed, and the existence of a difluorocarbene radical (:CF₂) has been inferred. researchgate.net The decomposition of the trifluoroacetate ligand is a key step that leads to the formation of these reactive species. researchgate.net
The table below summarizes the influence of different atmospheric conditions on the pyrolysis of this compound.
| Atmospheric Condition | Decomposition Onset Temperature | Reaction Energetics | Primary Solid Product | Key Gaseous Products |
|---|---|---|---|---|
| Dry Argon | 263°C | Endothermic | Copper(I) Oxide | HF, :CF₂ (inferred) |
| Dry Oxygen | 216°C | Exothermic | Copper(II) Oxide | HF, :CF₂ (inferred) |
| Wet Oxygen | 209°C | Exothermic | Copper(II) Oxide | HF, :CF₂ (inferred), H₂O |
Formation of Functional Inorganic Materials via Thermal Decomposition
The controlled thermal decomposition of this compound is a valuable method for synthesizing a range of functional inorganic materials. ethz.ch The nature of the final product is dictated by the decomposition temperature, atmosphere, and the presence of other precursors.
Copper Oxides: As detailed in the previous section, the pyrolysis of this compound readily yields copper oxides. researchgate.net In inert atmospheres, copper(I) oxide (Cu₂O) is the primary product, while in oxidizing atmospheres, copper(II) oxide (CuO) is formed. researchgate.netmdpi.com These copper oxide nanoparticles have applications in catalysis. orientjchem.org
Copper Fluoride: The thermal decomposition of metal trifluoroacetates is a common route to producing metal fluorides. acs.org In the case of copper(II) trifluoroacetate, the decomposition can lead to the formation of copper(II) fluoride (CuF₂). osti.gov This method is particularly useful for synthesizing anhydrous nanoscopic CuF₂. researchgate.net
Copper Nanoparticles: Copper(II) trifluoroacetate can be used as a precursor to synthesize metallic copper nanoparticles. tandfonline.com This is typically achieved through a chemical reduction of the copper ions in a suitable solvent. tandfonline.comnih.gov For instance, reduction with sodium borohydride (B1222165) (NaBH₄) in 2-methoxyethanol (B45455) yields zero-valent copper nanoparticles with a narrow size distribution. tandfonline.com These nanoparticles have shown high catalytic performance in various chemical reactions. tandfonline.com
Copper Nitride: Copper(I) nitride (Cu₃N) powders and films can be synthesized by the ammonolysis of copper(II) trifluoroacetate. rsc.org This gas-solid reaction is typically carried out in a tube furnace with ammonia (B1221849) gas as the nitriding agent at temperatures between 300-310°C. rsc.org
Multi-component Materials: Copper(II) trifluoroacetate is also utilized as a precursor in the synthesis of more complex inorganic materials. For example, it is a component in the preparation of YBa₂Cu₃O₇₋δ (YBCO) superconducting films. researchgate.netacs.org In these applications, the controlled decomposition of the mixed metal trifluoroacetates is crucial for achieving the desired stoichiometry and crystal structure of the final superconducting material. researchgate.net It is also used in the synthesis of copper selenide (B1212193) nanoparticles and their composites with titania for photocatalytic applications. rsc.org
The table below provides a summary of the functional inorganic materials that can be synthesized from this compound and the typical methods employed.
| Inorganic Material | Synthesis Method | Key Reaction Conditions | Reference |
|---|---|---|---|
| Copper(I) Oxide (Cu₂O) | Thermal Decomposition | Inert atmosphere (e.g., Argon) | researchgate.netmdpi.com |
| Copper(II) Oxide (CuO) | Thermal Decomposition | Oxidizing atmosphere (e.g., Oxygen) | researchgate.net |
| Copper(II) Fluoride (CuF₂) | Thermal Decomposition | Controlled temperature and atmosphere | researchgate.netosti.gov |
| Copper Nanoparticles (Cu) | Chemical Reduction | Reduction with agents like NaBH₄ | tandfonline.com |
| Copper(I) Nitride (Cu₃N) | Ammonolysis | Reaction with ammonia gas at 300-310°C | rsc.org |
| YBa₂Cu₃O₇₋δ (YBCO) | Thermal Decomposition of Mixed Precursors | Controlled pyrolysis of mixed metal trifluoroacetates | researchgate.netacs.org |
| Copper Selenide (Cu₂₋ₓSe) | Precursor-mediated Synthesis | Reaction with ditertiarybutyl selenide | rsc.org |
Coordination Chemistry and Adduct Formation
Complexation with Nitrogen-Donor Ligands
Copper(II) trifluoroacetate (B77799) readily forms adducts with a variety of nitrogen-containing Lewis bases, which typically coordinate to the axial positions of the copper center. wikipedia.org The resulting complexes exhibit a wide array of structures and coordination numbers, largely dictated by the nature of the nitrogen ligand.
The synthesis of adducts with specific nitrogen-donor ligands leads to compounds with distinct structural characteristics.
Pyrazine (B50134): The reaction of copper(II) trifluoroacetate with pyrazine has been shown to yield two-dimensional assembled complexes. researchgate.net In one instance, the reaction involving pyrazine-2-carboxamide in a neutral aqueous ethanol (B145695) solution resulted in the conversion of the ligand to pyrazine carboxylate, forming the compound [Cu(Pyc)(Tfa)]. mdpi.com Many of these structures feature pyrazine molecules acting as bridges between copper centers (µ-N,N-bridging). mdpi.com
Pyrazole (B372694) (Hpz): The reaction between copper(II) trifluoroacetate and pyrazole leads to the formation of a mononuclear derivative, [Cu(CF₃COO)₂(Hpz)]₂. torvergata.it This contrasts with the reaction using copper(II) acetate (B1210297), which produces a trinuclear triangular species, highlighting the influence of the carboxylate's basicity on the final structure. torvergata.it Copper(II) complexes with larger, tripodal ligands incorporating pyrazole groups can form copper(II)-bound pyrazolate anions at higher pH, which can then act as bridges to form oligonuclear complexes. rsc.org
Table 1: Selected Copper(II) Trifluoroacetate Adducts with N-Donor Ligands
| Ligand | Compound Formula | Structural Features | Reference(s) |
|---|---|---|---|
| 1,10-Phenanthroline | Cu(phen)₂(H₂O)₂₂·2H₂O | Distorted octahedral Cu(II) center; TFA as counter-anion. | orientjchem.orgresearchgate.net |
| Pyrazole | [Cu(CF₃COO)₂(Hpz)]₂ | Mononuclear complex. | torvergata.it |
| Pyrazine | [Cu(Pyc)(Tfa)] | Formed from pyrazine-2-carboxamide; features bridging ligands. | researchgate.netmdpi.com |
This table is interactive. Click on the headers to sort the data.
The final structure and coordination environment of the resulting copper(II) complexes are heavily influenced by the electronic (basicity) and steric properties of the ligands involved.
The basicity of the carboxylate anion is a critical factor. The substitution of the more basic acetate ion with the significantly less basic trifluoroacetate ion (pKa of acetic acid is ~4.76, while trifluoroacetic acid is ~0.23) can prevent the formation of certain complex structures. researchgate.nettorvergata.it For example, the self-assembly of trinuclear, pyrazolate-bridged copper complexes occurs with copper(II) acetate but not with copper(II) trifluoroacetate, which instead yields a mononuclear product. torvergata.it This demonstrates that the electronic properties of the ancillary ligands play a leading role in determining the nuclearity of the final product. torvergata.it
Steric factors, such as the bulkiness of the ligand, also guide the assembly of coordination complexes. The use of sterically demanding ligands can prevent the formation of undesired or unreactive species. researchgate.net The choice of different polyfunctional ligands containing nitrogen and oxygen donors provides a rational approach to achieving specific and interesting molecular designs, with ancillary ligands being capable of varying the nuclearity of the resulting complexes from dinuclear to trinuclear and tetranuclear. nih.gov
Formation of Polynuclear Copper(II) Complexes with Bridging Ligands
Copper(II) trifluoroacetate is a key starting material for creating polynuclear complexes where multiple copper atoms are linked by bridging ligands. These structures can range from simple dimers to complex coordination polymers.
An "unligated" form of copper(II) trifluoroacetate, Cu(O₂CCF₃)₂, synthesized by vapor phase deposition, features a structure built upon cis bis-bridged dimers that extend into a polymeric chain. acs.org The trifluoroacetate ligands bridge the copper atoms within these chains. acs.org
More complex polynuclear structures can be formed by introducing additional ligands. For instance, two-dimensional coordination polymers are obtained from the reaction of copper(II) trifluoroacetate and pyrazine. researchgate.net The introduction of quinoline (B57606) as a ligand can produce tetranuclear copper(II) trifluoroacetate adducts. acs.org These include a ferromagnetic, μ₄-oxo-bridged complex with the formula Cu₄O(CF₃COO)₆(quin)₄ and an antiferromagnetic, di-hydroxo-bridged complex, [Cu₄(OH)₂(CF₃COO)₈(quin)₂]²⁻. acs.org Dinuclear complexes have also been synthesized where two copper centers are bridged by a phenolate (B1203915) oxygen and two trifluoroacetate anions. mdpi.com
Table 2: Examples of Polynuclear Copper(II) Trifluoroacetate Complexes
| Nuclearity | Bridging Ligand(s) | Additional Ligand(s) | Magnetic Properties | Reference(s) |
|---|---|---|---|---|
| Dinuclear | Phenolate, Trifluoroacetate | N-Methylpiperazine derivative | - | mdpi.com |
| Tetranuclear | μ₄-Oxo, Trifluoroacetate | Quinoline | Ferromagnetic | acs.org |
| Tetranuclear | μ-Hydroxo, Trifluoroacetate | Quinoline | Antiferromagnetic | acs.org |
| Polymeric (Chain) | Trifluoroacetate | None ("unligated") | - | acs.org |
| Polymeric (2D) | Pyrazine, Trifluoroacetate | Pyrazine | - | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Solution-Phase Coordination Equilibria and Stability Studies
Understanding the behavior of copper(II) trifluoroacetate complexes in solution is crucial for their application. Various techniques, including spectrophotometric titrations and potentiometry, are employed to study the equilibria and stability of these species.
Studies on copper(II) complexes with tripodal pyrazole-containing ligands have utilized a combination of potentiometric, UV-Vis, and EPR data to characterize the species present in solution. rsc.org These analyses provide thermodynamic and structural information, allowing for the identification of dominant complex species at different pH levels, such as CuHL and CuL. rsc.org For some systems, the formation of highly stable five-coordinate copper(II) complexes has been confirmed through potentiometric titrations, yielding high thermodynamic stability constants (e.g., log KML = 21.07). nih.gov
The stability of certain complexes, like the phenanthroline adduct Cu(phen)₂(H₂O)₂₂, has been demonstrated by the consistency of its electronic spectra in both solid and solution phases. orientjchem.orgresearchgate.net Furthermore, the ionic association equilibria of copper(II) trifluoroacetate have been studied in non-aqueous solvents like dimethyl sulphoxide. acs.org UV-Vis absorption spectra are also a key tool for evaluating the stability of copper complexes in various solutions, including concentrated trifluoroacetic acid. researchgate.net The speciation and stability of copper(II) complexes are often pH-dependent, with studies determining pKa values for the complexes and calculating conditional stability constants under specific pH conditions. nih.gov
Catalytic Applications in Organic Synthesis
Copper(II) Trifluoroacetate (B77799) Hydrate (B1144303) as a Lewis Acid Catalyst
As a Lewis acid, copper(II) trifluoroacetate hydrate can accept an electron pair, a characteristic that allows it to catalyze a range of reactions. wikipedia.orgtaylorandfrancis.comresearchgate.net
Catalysis of Biginelli Reactions for Heterocycle Synthesis
The Biginelli reaction is a one-pot multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones, a class of heterocyclic compounds with significant pharmaceutical applications. wikipedia.orgtaylorandfrancis.comresearchgate.net This reaction involves the condensation of an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. wikipedia.orgtaylorandfrancis.com this compound has been identified as an effective Lewis acid catalyst for this transformation. wikipedia.orgtaylorandfrancis.comresearchgate.net
The catalytic cycle is believed to involve the coordination of the copper(II) ion to the carbonyl oxygen of the aldehyde, which enhances its electrophilicity. This activation facilitates the nucleophilic attack by urea, followed by condensation with the β-ketoester and subsequent cyclization and dehydration to yield the dihydropyrimidinone product. The use of this compound offers advantages such as good yields and, in some cases, milder reaction conditions compared to traditional Brønsted acid catalysts. researchgate.netscispace.com
Application in Olefin Oxyamination Reactions
This compound also catalyzes the intermolecular oxyamination of olefins. beilstein-journals.org This reaction introduces both an oxygen and a nitrogen functionality across a double bond, providing a direct route to valuable 1,2-aminoalcohol derivatives. These motifs are present in numerous biologically active molecules and pharmaceutical agents.
In these reactions, a copper(II) catalyst activates an N-O containing reagent, such as an N-sulfonyl oxaziridine, making it more electrophilic. researchgate.net The activated species then reacts with the olefin. The reaction is proposed to proceed through a stepwise mechanism involving a cationic intermediate, which can explain the observed regioselectivity. researchgate.net The choice of the copper salt can be crucial, and copper(II) trifluoroacetate has been shown to be effective in promoting this transformation. researchgate.net
N-tert-Butoxycarbonylation of Amines
The protection of amines is a fundamental strategy in multi-step organic synthesis. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various conditions and its facile removal under mild acidic conditions. This compound can act as a catalyst for the N-tert-butoxycarbonylation of amines using di-tert-butyl dicarbonate (B1257347) (Boc₂O).
While other copper salts like copper(II) tetrafluoroborate (B81430) have been reported as highly efficient for this transformation, the principle of Lewis acid catalysis applies more broadly. researchgate.net The copper(II) ion coordinates to one of the carbonyl oxygens of the Boc anhydride (B1165640), increasing the electrophilicity of the carbonyl carbon and facilitating the attack by the amine. This catalytic approach often allows for the chemoselective protection of amines in the presence of other sensitive functional groups, such as hydroxyl and thiol groups. researchgate.netacs.org
Role in Aerobic Oxidation Reactions
Copper catalysts, including copper(II) trifluoroacetate, play a significant role in aerobic oxidation reactions, where molecular oxygen is used as the terminal oxidant. nih.gov This approach is environmentally benign as it often produces water as the only byproduct. nih.gov
Oxidation of Organic Substrates (e.g., Ethers, Phenols)
Copper(II) trifluoroacetate has been shown to be an effective catalyst for the aerobic oxidation of various organic substrates, including ethers and phenols. researchgate.net For instance, benzylic ethers can be oxidized to the corresponding carbonyl compounds. Salts with weakly coordinating anions, such as trifluoroacetate, have been found to be particularly efficient for these transformations. researchgate.net
In the case of phenols, copper-catalyzed aerobic oxidation can lead to the formation of quinones or coupled products. nih.gov For example, the oxidation of 2-aminophenol (B121084) catalyzed by dinuclear copper(II) complexes can yield phenoxazinone structures. mdpi.com The catalytic system facilitates the activation of molecular oxygen and the subsequent oxidation of the substrate.
Mechanistic Insights into Oxygen Activation and Substrate Turnover
The mechanism of copper-catalyzed aerobic oxidation is complex and can involve different copper oxidation states (Cu(I), Cu(II), and sometimes Cu(III)). nih.gov The catalytic cycle generally involves the following key steps:
Substrate Oxidation and Catalyst Reduction: The copper(II) catalyst initially oxidizes the substrate, leading to the formation of the oxidized product and the reduction of Cu(II) to Cu(I).
Oxygen Activation and Catalyst Reoxidation: The reduced Cu(I) species then reacts with molecular oxygen. This step is crucial for catalytic turnover. The interaction with oxygen can lead to the formation of various copper-oxygen species, such as copper-superoxo, copper-peroxo, or higher-valent copper-oxo species. These species are highly reactive and are responsible for the oxidation of the substrate in subsequent steps.
Substrate Turnover: The activated oxygen species then oxidizes a new molecule of the substrate, regenerating the active Cu(II) catalyst and completing the catalytic cycle. nih.gov
The trifluoroacetate ligand can influence the reactivity of the copper center by modifying its electronic properties and coordination environment. In some systems, particularly in palladium-catalyzed aerobic oxidations where copper salts are used as co-catalysts, the copper species is thought to facilitate the reoxidation of the primary catalyst (e.g., Pd(0) to Pd(II)). nih.govacs.orgacs.org
Biomimetic Catalysis Studies
Complexes involving copper(II) trifluoroacetate serve as valuable models for understanding complex biological systems. Their ability to mimic the function of copper-containing enzymes provides insights into natural catalytic processes.
Catechol Oxidase-like Activity
Dinuclear copper(II) complexes, including those synthesized with copper(II) trifluoroacetate, have demonstrated the ability to mimic the catalytic activity of catechol oxidase. mdpi.com This enzyme is responsible for the oxidation of catechols to their corresponding quinones. In laboratory studies, the biomimetic activity of these copper complexes is typically evaluated by monitoring the aerobic oxidation of 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC) to 3,5-di-tert-butyl-o-benzoquinone (B121359) (3,5-DTBQ). mdpi.comresearchgate.net The progress of this reaction can be easily followed using UV-Vis spectroscopy by observing the increase in the absorption band of the quinone product. mdpi.com
Research has shown that dinuclear copper(II) complexes can catalyze the oxidation of two molecules of a substituted ortho-dihydroxyphenol, which, in the presence of dissolved oxygen, results in the formation of two molecules of water in a single catalytic cycle. mdpi.com The catalytic efficiency of these complexes can be influenced by the molecular structure and the solvent used, with anhydrous polar organic solvents like methanol (B129727) often showing maximum activity. mdpi.com The rate of oxidation is dependent on the catalyst concentration. researchgate.net
Kinetic Parameters for Catechol Oxidase-like Activity
| Catalyst System | Substrate | Key Findings/Parameters | Reference |
|---|---|---|---|
| Dinuclear Copper(II) Complexes | 3,5-di-tert-butylcatechol (3,5-DTBC) | Catalyzes aerobic oxidation to 3,5-di-tert-butyl-o-benzoquinone (3,5-DTBQ). Activity is monitored by UV-Vis spectroscopy. | mdpi.com |
| Copper(II) Oxidase Mimics | 3,5-DTBCH2 | Kinetic measurements determine Vmax, kcat, and KM. The rate shows linear dependence on catalyst concentration. | researchgate.net |
| Large library of Cu(II) complexes | 3,5-DTBC | Highest turnover frequency (kcat) observed was 6900 h-1 in CH3CN. | rsc.org |
Phenoxazinone Synthase-like Activity
Certain copper(II) complexes, including dinuclear variants, can also mimic the catalytic function of phenoxazinone synthase. mdpi.comrsc.org This enzyme is involved in the oxidative coupling of 2-aminophenol (and its substituted analogues) to produce phenoxazinone-based derivatives. mdpi.com This biomimetic activity is significant for its potential applications in the synthesis of dyes and drugs. mdpi.com
Studies have investigated the oxidation of substrates like 4-aminophenol (B1666318) and 4-amino-2-chlorophenol (B1200274) catalyzed by these copper complexes. mdpi.com The catalytic cycle proposed for this activity involves the oxidation of 2-aminophenol in the presence of oxygen to form 2-amino-3H-phenoxazine-3-one. mdpi.com The efficiency of this process can be enhanced by increasing the concentration of dissolved molecular oxygen in the reaction medium. mdpi.com
Investigations into Substrate Specificity and Catalytic Cycles
The study of biomimetic copper complexes provides crucial information on substrate specificity and the mechanisms of catalytic cycles. Unlike natural enzymes, which have a protein apoenzyme structure for precise substrate recognition, these smaller synthetic complexes may exhibit broader substrate applicability. mdpi.com
Investigations into the catalytic cycle for catechol oxidase activity suggest that the rate-determining step is the reaction with molecular oxygen after the substrate has bound to the copper(I) complex. nih.gov A key intermediate in this process is a ternary species, [Cu(I)-peptide/catechol/O2]. nih.gov For phenoxazinone synthase-like activity, a proposed mechanism involves the dinuclear copper(II) complex facilitating the oxidation of 2-aminophenol to form the corresponding product. mdpi.com
Kinetic studies are essential for elucidating these cycles, allowing for the determination of parameters such as Vmax, kcat, and KM. researchgate.net Furthermore, electrochemical data can be used to calculate the driving force (free energy change, -ΔG°) of the oxidation reactions, providing deeper insight into the catalytic pathways. researchgate.netrsc.org The stability of the complexes and the influence of the solvent are also critical factors; for instance, the presence of water has been observed to have a negative impact on the catalytic efficiency of some copper complexes in these biomimetic reactions. mdpi.com
Heterogeneous Catalysis and Electrocatalytic Applications
This compound is recognized for its utility as a heterogeneous catalyst and as an electrocatalyst in specialized applications. thermofisher.comcymitquimica.comthermofisher.krmidlandsci.comfishersci.com
Use in Gas Diffusion Electrodes and Electrochemical Sensors
This compound is cited as a suitable material for use as an electrocatalyst in the fabrication of gas diffusion electrodes. thermofisher.comcymitquimica.comthermofisher.krmidlandsci.comfishersci.com These electrodes are crucial components in fuel cells and other electrochemical devices, where they facilitate the reaction between a gaseous reactant and a liquid or solid electrolyte. The catalytic properties of the copper compound enhance the efficiency of these reactions.
Furthermore, this compound is employed in the development of electrochemical gas sensors. thermofisher.comcymitquimica.comthermofisher.krmidlandsci.comfishersci.com In this context, its role is to catalyze a specific electrochemical reaction involving the target gas, thereby generating a measurable signal that corresponds to the gas concentration.
Catalyst Performance, Stability, and Reusability Considerations
The performance, stability, and reusability of copper-based catalysts are critical for practical applications. For heterogeneous catalysts, factors such as particle size, the nature of the support material, and the interaction between the metal and the support significantly influence catalytic behavior and stability. nih.gov
In the context of supported copper catalysts, stability can be affected by the size of the copper particles and the acidity of the support. mdpi.com For instance, catalysts with small, evenly dispersed copper nanoparticles often exhibit high activity and stability. mdpi.com The potential for a catalyst to be reused is a key advantage of heterogeneous systems. Some supported copper catalysts can be regenerated and reused for multiple cycles with minimal loss of activity, often through thermal treatments like calcination and reduction. nih.govmdpi.comresearchgate.net However, leaching of the metal from the support into the reaction medium is a potential issue that can diminish long-term performance. nih.govwikipedia.org The stability of copper(II) trifluoroacetate itself is a factor; the hydrate form loses its water of crystallization at elevated temperatures and begins to decompose at higher temperatures (around 220°C for the anhydrous form).
Factors Influencing Copper Catalyst Performance
| Factor | Description | Impact on Catalysis | Reference |
|---|---|---|---|
| Particle Size | The size of the metallic copper particles on the support. | Smaller, nano-sized particles generally lead to higher catalytic activity due to a larger surface area. | mdpi.com |
| Support Interaction | The chemical and physical interaction between the copper species and the support material (e.g., silica, alumina). | Strong interactions can enhance stability and prevent particle agglomeration. Support acidity can also affect stability. | nih.govmdpi.com |
| Stability & Leaching | The ability of the catalyst to resist degradation and for the metal to remain on the support during reaction. | High stability and low leaching are crucial for long-term use and reusability. Some catalysts can be reused multiple times with minimal copper leaching. | nih.govwikipedia.org |
| Reusability | The ability of the catalyst to be recovered and used in subsequent reaction cycles. | A key advantage of heterogeneous catalysts. Regeneration may be required, for example, through calcination and reduction. | mdpi.comresearchgate.net |
Applications in Advanced Materials Science
Precursor for Metal Nitride and Oxide Synthesis
The compound's utility as a precursor is particularly evident in the synthesis of copper-based inorganic materials. The trifluoroacetate (B77799) ligand facilitates controlled decomposition pathways, leading to the formation of high-purity copper nitride and copper oxide materials under specific reaction conditions.
Copper(II) trifluoroacetate, Cu(CF₃COO)₂, is an effective precursor for synthesizing copper(I) nitride (Cu₃N), a metastable semiconductor with potential applications in optical storage and spintronics. rsc.orgrsc.org This conversion is typically achieved through a combination of wet processing and gas-solid ammonolysis techniques. rsc.org The process involves the thermal treatment of the precursor under a flow of ammonia (B1221849) gas (NH₃). rsc.org
Research has demonstrated that single-phase Cu₃N powders, composed of sub-micron scale platelets, can be produced over relatively short reaction times. rsc.orgresearchgate.net The thermal decomposition of copper(II) trifluoroacetate must be carefully controlled to occur below the decomposition temperature of the desired copper nitride product. rsc.org Ammonolysis reactions using Cu(CF₃COO)₂ as the precursor are typically performed in a temperature range of 300–310 °C. rsc.org Annealing at temperatures of 350 °C or higher results in the decomposition of Cu₃N and the reduction of copper to its metallic form. rsc.org
The resulting Cu₃N powders are stoichiometric narrow band gap semiconductors. rsc.org For instance, powders produced from copper(II) trifluoroacetate have shown a band gap value of 1.48 eV, which is consistent with literature values for copper nitride. rsc.org
In addition to powders, the same trifluoroacetate precursor can be used to prepare nanostructured Cu₃N films through facile, solution-based methods like spin coating, dip coating, or nebulisation. rsc.orgresearchgate.net The precursor is dissolved in a suitable solvent, deposited onto a substrate, and then subjected to ammonolysis. rsc.orgresearchgate.net For example, films have been successfully prepared by performing ammonolysis at 310 °C for 300 minutes. researchgate.net The resulting materials are characterized using a suite of analytical techniques, including Powder X-ray Diffraction (PXD), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM), to confirm their phase and evaluate their microstructure. rsc.orgrsc.org
Table 1: Experimental Conditions for Cu₃N Synthesis via Ammonolysis of Copper(II) Trifluoroacetate
| Sample | Precursor Mass (g) | Temperature (°C) | Time (min) | Resulting Phases |
| 1 | 0.4 | 300 | 30 | Cu₃N, Cu |
| 2 | 0.4 | 300 | 120 | Cu₃N, Cu |
| 3 | 0.4 | 300 | 240 | Cu₃N |
| 4 | 0.4 | 310 | 240 | Cu₃N |
| 5 | 0.4 | 325 | 240 | Cu₃N, Cu |
| 6 | 0.4 | 350 | 240 | Cu |
This table is based on data from research on the ammonolysis of Cu(CF₃COO)₂. researchgate.net
Copper(II) trifluoroacetate hydrate (B1144303) is also a precursor for the synthesis of copper(II) oxide (CuO) nanostructures. researchgate.net The thermal decomposition of the precursor in an oxygen-containing atmosphere yields CuO. researchgate.net The decomposition pathway involves the sequential formation of intermediates such as Cu₂(CF₃COO)₃(OH) and Cu(CF₃COO)₂·CuO. researchgate.net
The final decomposition to form CuO occurs via a violent, exothermic, and multistage route with onset temperatures of 216 °C in dry oxygen and 209 °C in wet oxygen. researchgate.net This is significantly lower than the decomposition temperature in an inert argon atmosphere (263 °C), a finding that has implications for sol-gel processing methods. researchgate.net The ability to generate CuO at lower temperatures is advantageous for energy efficiency and for substrates that are not stable at higher temperatures.
While many methods exist for synthesizing CuO nanostructures with various morphologies (e.g., nanoparticles, nanorods, nanosheets), the use of specific precursors like copper(II) trifluoroacetate allows for defined decomposition chemistry. researchgate.netmdpi.comnajah.edu The properties and applications of the resulting CuO materials are highly dependent on their size and shape. najah.edu For example, the catalytic activity of nano-CuO is often superior to that of bulk CuO due to a higher surface area and a greater concentration of reactive sites. orientjchem.org
Table 2: Decomposition Onset Temperatures of a Copper(II) Trifluoroacetate Intermediate to CuO
| Atmosphere | Onset Temperature (°C) | Reaction Characteristic |
| Dry Argon | 263 | Single endothermic step |
| Dry Oxygen | 216 | Violent, exothermic, multistage |
| Wet Oxygen | 209 | Violent, exothermic, multistage |
This table is based on data from the thermal analysis of Cu(CF₃COO)₂·CuO, an intermediate in the decomposition of copper(II) trifluoroacetate hydrate. researchgate.net
Integration into Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline coordination polymers constructed from metal ions or clusters linked by organic ligands. researchgate.net The selection of appropriate metal-containing nodes and organic linkers is crucial for building new MOFs with desired structures and properties. nih.gov
In the design of MOFs, copper(II) ions are attractive building units due to their significance in molecular magnetism and catalysis. nih.gov Copper(II) trifluoroacetate can serve as a source for the copper(II) nodes in the synthesis of these frameworks. The concept of using pre-formed molecular building blocks, such as metal carboxylates, is a key strategy in the rational design of extended porous networks. csic.es
While the paddlewheel unit, often formed from copper(II) acetate (B1210297) or other carboxylates, is a common secondary building unit (SBU) in copper-based MOFs, the use of copper(II) trifluoroacetate provides an alternative precursor. csic.es For example, research into new 3D MOFs has involved the use of various copper(II) salts, including copper(II) trifluoroacetate, in reactions with complex organic linkers. nih.govmdpi.com The trifluoroacetate anions can act as terminal or bridging ligands or can be substituted by the primary organic linker during the self-assembly process to form the final MOF structure. The specific reaction conditions and the choice of linker dictate the topology and properties of the resulting framework. researchgate.netchinesechemsoc.org
Applications in Thin Film Deposition Technologies (e.g., MOCVD Precursors)
Metal-Organic Chemical Vapor Deposition (MOCVD) is a versatile technique for producing high-quality thin films for various applications. ias.ac.in The choice of precursor is critical, as it must be sufficiently volatile and decompose cleanly at a desired temperature to yield a pure film of the target material. ias.ac.in
Copper(II) carboxylates, including trifluoroacetates, have found application in CVD processes. rsc.org Fluorinated β-diketonate copper complexes are often favored for achieving high deposition rates, but other volatile copper compounds are also actively investigated. ias.ac.in The solubility of copper(II) trifluoroacetate also makes it suitable for solution-based deposition techniques, which can be a precursor step to subsequent vapor-phase reactions. rsc.org
In a typical MOCVD process for copper films, a precursor like copper(II) trifluoroacetate would be vaporized and transported into a reaction chamber containing a heated substrate. ias.ac.in The precursor then decomposes on the hot surface, depositing a copper or copper-containing film. researchgate.net The process can be tailored to produce pure copper metal, or, by introducing a reactive gas like oxygen, to deposit copper oxide films. mdpi.com For instance, MOCVD has been used to selectively fabricate cuprite (B1143424) (Cu₂O) and tenorite (CuO) thin films by carefully controlling the deposition temperature. mdpi.com While many studies focus on other precursors like Cu(II) β-diketonates, the principles of using a volatile metal-organic compound for film deposition are broadly applicable. ias.ac.inmdpi.com
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations on Electronic Structure
Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the electronic structure of copper(II) trifluoroacetate (B77799) and its derivatives. DFT calculations, often employing functionals like B3LYP or the Perdew-Burke-Ernzerhof (PBE) exchange-correlation functional, have been used to model the geometry and electronic properties of these complexes. rsc.orgnih.gov
In studies of copper(II) trifluoroacetate complexes, DFT calculations have been instrumental in understanding the coordination environment of the copper(II) ion. For instance, in complexes with other ligands, the trifluoroacetate anion can act as a unidentate ligand. cmu.edu The geometry around the copper(II) ion is often found to be a distorted square planar or square pyramidal arrangement. cmu.edunationalmaglab.org
DFT calculations have also been applied to investigate the electronic ground state. For example, in a study of a cupric superoxo complex interacting with trifluoroacetic acid, DFT calculations helped to establish the hydrogen bonding between the acid and a superoxo oxygen atom and confirmed a triplet (S=1) ground state electronic configuration for the resulting adduct. nih.gov Furthermore, DFT has been used to analyze the electronic structure of related copper(II) compounds, such as copper(II) oxide, where the Hubbard correction (DFT+U) is sometimes necessary to accurately describe the electronic properties of this strongly correlated system.
A study on dinuclear and trinuclear copper(II) complexes with aroylhydrazones of trifluoroacetic acid utilized DFT with the broken symmetry approximation to analyze the electronic density distribution using Bader's "quantum theory of atoms in molecules" formalism. researchgate.net These calculations provided a detailed picture of the electron density and bonding within the molecules.
The table below summarizes key parameters and findings from DFT studies on copper(II) trifluoroacetate and related complexes.
| System | DFT Functional/Basis Set | Key Findings | Reference |
| Ag10Cu16 Cluster with CF3CO2- | PBE/Def2_TZVP with DFT-D3 | Provided insights into the electronic structure and molecular orbitals. | rsc.org |
| [LCuII(O2•−)(HOAcF)]+ | B3LYP/6-311G(d) & 6-31G(d) | Confirmed hydrogen bonding and a triplet ground state. | nih.gov |
| Dinuclear Cu(II) trifluoroacetate complexes | Broken Symmetry DFT | Analyzed electron density distribution and bonding characteristics. | researchgate.net |
| [Cu(tfac)2(radical)2] | Not specified | Investigated coordination geometry and electronic interactions influencing magnetic properties. | cmu.edu |
Molecular Dynamics Simulations for Solution Behavior and Hydration Dynamics
Furthermore, the hydration of the copper(II) ion itself has been a subject of numerous theoretical studies, including DFT calculations with continuum solvent models and QM/MM (Quantum Mechanics/Molecular Mechanics) molecular dynamics simulations. rsc.orgacs.org These investigations have explored the structure and stability of hydrated Cu(II) clusters, [Cu(H₂O)n]²⁺, as a function of the number of water molecules. rsc.org The coordination number of the hydrated Cu(II) ion in aqueous solution is a topic of ongoing discussion, with studies suggesting the coexistence of five- and six-coordinate species. The strong electric field of the Cu²⁺ ion significantly influences the orientation and dynamics of the surrounding water molecules. pku.edu.cn
The combination of these theoretical approaches allows for a comprehensive understanding of how copper(II) trifluoroacetate hydrate (B1144303) might behave in an aqueous environment, from the dissociation of the salt to the specific interactions of the Cu²⁺ and trifluoroacetate ions with the solvent molecules.
The table below outlines typical methodologies used in MD simulations of related ionic solutions.
| System | Simulation Method | Force Field/Water Model | Key Investigated Properties | Reference |
| Hydrazinium trifluoroacetate solution | Molecular Dynamics (MD) | OPLS-AA / TIP5P | Phase behavior, ion-water interactions, micelle formation. | rsc.org |
| Aqueous electrolyte solutions | Molecular Dynamics (MD) | Not specified | Ion pairing (contact, solvent-shared, solvent-separated), hydration shell dynamics. | pku.edu.cn |
| Hydrated Cu(II) ion | QM/MM MD | Not specified | Structure and dynamics of hydrated Cu(II) clusters, coordination number. | rsc.orgacs.org |
Quantum Chemical Modeling of Magnetic Exchange Interactions
Quantum chemical modeling, particularly using DFT with the "broken symmetry" approach, has been crucial in understanding the magnetic properties of polynuclear copper(II) trifluoroacetate complexes. nationalmaglab.org These complexes often exhibit interesting magnetic behaviors, such as ferromagnetic or antiferromagnetic coupling between the copper(II) centers.
In a study of tetranuclear quinoline (B57606) adducts of copper(II) trifluoroacetate, broken symmetry DFT calculations were performed to estimate the exchange integrals (J) between the copper ions. nationalmaglab.org The calculations showed good agreement with experimental results obtained from magnetic susceptibility measurements and high-field electron paramagnetic resonance (EPR) spectra. nationalmaglab.org For example, two green, µ₄-oxo bridged tetranuclear complexes were found to be ferromagnetic, while a blue, di-µ-hydroxo bridged tetranuclear complex was antiferromagnetic. nationalmaglab.org
Similarly, computational studies on bi- and trinuclear Cu(II) complexes with trifluoroacetate and aroylhydrazone ligands have indicated very weak ferromagnetic coupling in dinuclear systems. researchgate.net In a trinuclear complex, a more complex magnetic behavior with both ferromagnetic and antiferromagnetic interactions between the triangularly arranged Cu²⁺ ions was predicted and found to be in qualitative agreement with experimental data. researchgate.net
The nature of the magnetic interaction is highly dependent on the geometry of the complex, including the Cu-Cu distances and the nature of the bridging ligands. For instance, in square planar copper(II) complexes with trifluoroacetate and nitronyl nitroxide or imino nitroxide radicals, the magnetic coupling was found to be antiferromagnetic and ferromagnetic, respectively. cmu.eduacs.org These studies highlight the ability of quantum chemical modeling to predict and rationalize the magnetic properties of these complex materials. cmu.eduacs.org
The following table presents calculated magnetic exchange coupling constants for some copper(II) trifluoroacetate complexes.
| Complex | Computational Method | Calculated J (cm⁻¹) | Magnetic Behavior | Reference |
| Dinuclear Cu(II) trifluoroacetate complex | Broken Symmetry DFT | -1.48 | Weak antiferromagnetic | researchgate.net |
| Tetranuclear quinoline adduct (green, oxo-bridged) | Broken Symmetry DFT | Not specified | Ferromagnetic | nationalmaglab.org |
| Tetranuclear quinoline adduct (blue, hydroxo-bridged) | Broken Symmetry DFT | Not specified | Antiferromagnetic | nationalmaglab.org |
| Cu(tfac)₂(NITPh)₂ | Not specified | > 500 (absolute value) | Antiferromagnetic | cmu.eduacs.org |
| Cu(tfac)₂(IMPh)₂ | Not specified | > 500 (absolute value) | Ferromagnetic | cmu.eduacs.org |
Theoretical Elucidation of Catalytic Reaction Mechanisms and Pathways
Theoretical studies, primarily using DFT, have been employed to elucidate the mechanisms of catalytic reactions where copper(II) trifluoroacetate or related compounds play a role. While direct theoretical studies on catalysis by copper(II) trifluoroacetate hydrate are not abundant in the provided search results, insights can be gained from related systems.
For instance, the role of trifluoroacetic acid (CF₃COOH) as an additive in a Pd(OAc)₂-catalyzed trifluoroethylation reaction has been investigated using DFT. researchgate.net The calculations revealed that CF₃COOH reacts with another substrate to form an active species that facilitates the C-H activation step, thereby lowering the rate-limiting energy barrier of the catalytic cycle. researchgate.net This highlights the potential of the trifluoroacetate moiety to participate in catalytic cycles.
In the context of copper catalysis, DFT has been used to explore the mechanism of nucleophilic copper-catalyzed trifluoromethylation of aryl halides. acs.org These studies can help to understand why certain substrates are more reactive than others by calculating the energy barriers for key steps like oxidative addition. acs.org
Furthermore, theoretical investigations into the catalytic oxidation of alkanes by other copper(II) complexes have been conducted. rsc.org These studies identify key intermediates in the reaction mechanism, providing a deeper understanding of the catalytic process. Although not directly involving copper(II) trifluoroacetate, these studies showcase the power of computational chemistry to unravel complex reaction pathways in copper-catalyzed oxidations. The insights gained from these theoretical studies on related systems can help to hypothesize and potentially model the catalytic activity of this compound in various organic transformations.
The table below summarizes key mechanistic insights from theoretical studies on related catalytic reactions.
| Reaction | Catalyst/Additive | Computational Method | Key Mechanistic Insight | Reference |
| Pd-catalyzed trifluoroethylation | Pd(OAc)₂ / CF₃COOH | DFT | Additive forms an active species that lowers the C-H activation barrier. | researchgate.net |
| Cu-catalyzed trifluoromethylation | Copper catalyst | DFT | The oxidative addition barrier is the rate-limiting step. | acs.org |
| Alkane oxidation | Copper(II) Schiff base complex | DFT | Identification of principal reaction intermediates. | rsc.org |
| Pd-catalyzed aerobic oxidative coupling | Pd(II) / Cu(OTf)₂ | DFT | Cu(II) cocatalyst activates the Pd(II) catalyst for C-H activation via a non-redox pathway. | nih.gov |
Q & A
Basic: How can Copper(II) trifluoroacetate hydrate be synthesized and characterized in laboratory settings?
Answer:
Synthesis typically involves reacting copper(II) salts (e.g., copper acetate) with trifluoroacetic acid under controlled conditions. Anhydrous solvents like methanol or propionic acid are used to minimize hydrolysis, and inert atmospheres (e.g., nitrogen) prevent oxidation . Characterization includes:
- UV-Vis spectroscopy to identify d-d transitions indicative of octahedral or square-planar copper(II) coordination .
- Thermogravimetric analysis (TGA) to determine hydration states by measuring mass loss upon heating (e.g., loss of water at 108–173°C) .
- Elemental analysis to verify stoichiometry (anhydrous formula: C4CuF6O4, hydrated form varies) .
Advanced: What are the thermal decomposition pathways of this compound, and how can they be analyzed?
Answer:
Thermal decomposition occurs in three stages:
Dehydration (108–173°C): Loss of crystal water to form anhydrous Cu(CF3COO)2 .
Anhydrous salt decomposition (220°C onward): Breakdown into CuO, CO2, and fluorinated byproducts .
Final residue analysis : Formation of copper oxides confirmed via X-ray diffraction (XRD).
Methodology:
- In situ IR spectroscopy tracks bond vibrations (e.g., C-F, Cu-O) during decomposition .
- TGA-DSC quantifies mass loss and exothermic/endothermic transitions .
Advanced: How can this compound be optimized as a Lewis acid catalyst in multicomponent reactions?
Answer:
The compound catalyzes reactions like the Biginelli synthesis of dihydropyrimidinones. Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., propionic acid) enhance solubility and activity .
- Reaction temperature : 80–100°C balances reaction rate and byproduct suppression .
- Heterogeneous conditions : Immobilization on silica or zeolites improves recyclability .
Validation : Monitor reaction progress via <sup>1</sup>H NMR or HPLC to quantify yields (typically >80%) .
Basic: What spectroscopic techniques are used to determine the coordination geometry of this compound?
Answer:
- UV-Vis spectroscopy : d-d transitions at ~700 nm suggest octahedral geometry; shifts indicate ligand field changes .
- EPR spectroscopy : Axial symmetry parameters (g∥ ≈ 2.4, g⊥ ≈ 2.1) confirm Cu(II) in a distorted octahedral environment .
Advanced: What role does this compound play in synthesizing high-temperature superconducting films?
Answer:
As a precursor in YBCO (YBa2Cu3O7) thin films:
- Solution preparation : Combined with yttrium acetate and barium trifluoroacetate in propionic acid .
- Pyrolysis : Decomposes at 300–400°C under controlled O2 to form CuO, which reacts to form the superconducting phase .
Critical parameters : Oxygen partial pressure and heating rate to avoid carbon residue .
Basic: What are the solubility and stability considerations for handling this compound?
Answer:
- Solubility : Highly soluble in water, methanol, and propionic acid; insoluble in nonpolar solvents .
- Stability : Hygroscopic—store in desiccators under anhydrous conditions. Decomposes above 220°C .
Advanced: How does this compound facilitate the synthesis of heterometallic complexes?
Answer:
The trifluoroacetate ligand bridges metal centers, enabling mixed-valence complexes. Example:
- Synthesis of Cu-Fe complexes : React with Fe(CO)5 under CO atmosphere; characterize via XRD and magnetic susceptibility .
Basic: What analytical methods ensure the purity of this compound?
Answer:
- ICP-OES verifies Cu content.
- FT-IR confirms absence of acetate impurities (absence of C=O peaks at ~1700 cm<sup>-1</sup>) .
Advanced: How do environmental factors (e.g., humidity, temperature) influence its reactivity in aqueous systems?
Answer:
- Humidity : Hydration alters ligand coordination, affecting catalytic activity. Use inert gloveboxes for moisture-sensitive reactions .
- Temperature : Elevated temperatures accelerate hydrolysis; kinetic studies via stopped-flow spectroscopy quantify rate constants .
Advanced: What mechanistic insights exist for its role in cross-coupling reactions?
Answer:
In C–N coupling reactions (e.g., Ullmann-type):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
